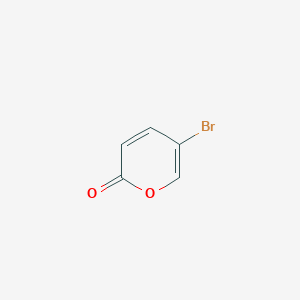

5-bromo-2H-pyran-2-one

説明

特性

IUPAC Name |

5-bromopyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJVYSCRNVBXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455353 | |

| Record name | 5-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19978-33-7 | |

| Record name | 5-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Guide to the Synthesis of 5-bromo-2H-pyran-2-one from (Z)-alk-2-en-4-ynoate

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the synthesis of 5-bromo-2H-pyran-2-one, a valuable heterocyclic building block, from (Z)-alk-2-en-4-ynoate precursors. This document details the core chemical transformation, provides established experimental protocols, summarizes key quantitative data, and illustrates the underlying reaction pathway.

Introduction

5-bromo-2H-pyran-2-one is a key intermediate in the synthesis of a variety of complex organic molecules and pharmacologically active compounds. Its unique structural motif, featuring a diene system and a reactive bromine atom, makes it a versatile precursor for various cycloaddition and cross-coupling reactions. The synthesis of this compound from readily accessible (Z)-alk-2-en-4-ynoates via an electrophilic cyclization represents an efficient and important transformation in modern organic chemistry. This guide focuses on the copper(II) bromide-mediated cyclization, a method that has been shown to be effective for this transformation.

Core Synthesis Pathway: Electrophilic Cyclization

The primary method for the synthesis of 5-bromo-2H-pyran-2-one from a (Z)-alk-2-en-4-ynoate involves an electrophilic cyclization reaction. In this process, an electrophilic bromine source, typically copper(II) bromide (CuBr₂), activates the alkyne moiety of the starting material. This activation facilitates a 6-endo-dig cyclization, where the ester carbonyl oxygen acts as the nucleophile, attacking the activated alkyne. This intramolecular reaction leads to the formation of the six-membered pyranone ring with concomitant installation of a bromine atom at the 5-position. The reaction is often promoted by a catalytic amount of a dicyclohexylammonium salt (Cy₂NH·HX) to enhance the reaction rate and yield.[1][2]

Caption: General reaction pathway for the synthesis of 5-bromo-2H-pyran-2-one.

Data Presentation

Physical and Spectroscopic Data of 5-bromo-2H-pyran-2-one

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrO₂ | [3] |

| Molecular Weight | 174.98 g/mol | [3] |

| Melting Point | 54-56 °C | [4] |

| Appearance | Light-brown solid | [4] |

NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR data for 5-bromo-2H-pyran-2-one.[4]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR (400 MHz, CDCl₃) | 6.31 | dd | 9.8, 1.1 |

| 7.38 | dd | 9.8, 2.7 | |

| 7.62 | dd | 2.7, 1.1 | |

| ¹³C NMR (50 MHz, CDCl₃) | 100.7 | ||

| 117.4 | |||

| 145.9 | |||

| 149.6 | |||

| 159.3 |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the (Z)-alk-2-en-4-ynoate starting material and its subsequent cyclization to 5-bromo-2H-pyran-2-one.

Synthesis of Ethyl (Z)-pent-2-en-4-ynoate

Synthesis of 5-bromo-6-phenyl-2H-pyran-2-one

The following protocol is based on the procedure reported by Liang, Xie, and Li for a phenyl-substituted derivative, which serves as a representative example of this transformation.[1]

Materials:

-

Ethyl (Z)-5-phenylpent-2-en-4-ynoate

-

Copper(II) bromide (CuBr₂)

-

Dicyclohexylammonium chloride (Cy₂NH·HCl)

-

Anhydrous solvent (e.g., acetonitrile)

Procedure:

-

To a solution of ethyl (Z)-5-phenylpent-2-en-4-ynoate (1.0 eq) in an anhydrous solvent is added copper(II) bromide (2.0 eq).

-

Dicyclohexylammonium chloride (0.1 eq) is then added to the reaction mixture.

-

The mixture is stirred at an appropriate temperature (e.g., reflux) for the required time (e.g., 6 hours), with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 5-bromo-6-phenyl-2H-pyran-2-one.

Note: In the reported example, this procedure afforded the product in a 47% yield.[1]

Caption: Experimental workflow for the synthesis of 5-bromo-2H-pyran-2-one.

Conclusion

The synthesis of 5-bromo-2H-pyran-2-one from (Z)-alk-2-en-4-ynoates via a copper(II) bromide-mediated electrophilic cyclization is a valuable and efficient method for accessing this important synthetic intermediate. This guide has provided a detailed overview of the core transformation, summarized the key data, and presented a representative experimental protocol. This information is intended to be a valuable resource for researchers in organic synthesis and drug development, facilitating the preparation and utilization of this versatile building block in their research endeavors. Further investigation into the synthesis of the requisite (Z)-alk-2-en-4-ynoate starting materials will broaden the applicability of this methodology.

References

- 1. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cy2NH·HX-Promoted Cyclizations of o-(Alk-1-ynyl)benzoates and (Z)-Alk-2-en-4-ynoate with Copper Halides to Synthesize Isocoumarins and α-Pyrone [organic-chemistry.org]

- 3. 5-bromo-2H-pyran-2-one | C5H3BrO2 | CID 11105873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-bromo-2H-pyran-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2H-pyran-2-one is a halogenated derivative of α-pyrone, a class of heterocyclic compounds that are of significant interest in organic synthesis and medicinal chemistry. The presence of the bromine atom and the conjugated lactone system imparts unique chemical reactivity to the molecule, making it a versatile building block for the synthesis of more complex structures. Notably, derivatives of 5-bromo-2H-pyran-2-one have demonstrated potential as anticancer agents, highlighting the importance of a thorough understanding of its chemical and physical properties. This guide provides a comprehensive overview of the available technical data for 5-bromo-2H-pyran-2-one, including its structure, physicochemical properties, spectral data, and a detailed experimental protocol for its synthesis. Furthermore, it explores the biological activity of a closely related derivative, illustrating a key signaling pathway involved in its mode of action.

Chemical Structure and Properties

5-bromo-2H-pyran-2-one possesses a planar, six-membered ring containing one oxygen atom, with a bromine substituent at the 5-position and a ketone group at the 2-position. This arrangement results in a conjugated system that influences its chemical and spectroscopic properties.

Table 1: Physicochemical Properties of 5-bromo-2H-pyran-2-one

| Property | Value | Source |

| Molecular Formula | C₅H₃BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 174.98 g/mol | --INVALID-LINK-- |

| IUPAC Name | 5-bromopyran-2-one | --INVALID-LINK-- |

| CAS Number | 19978-33-7 | --INVALID-LINK-- |

| Melting Point | 61-63 °C | MySkinRecipes |

| Boiling Point | 233.7±33.0 °C (Predicted) | MySkinRecipes |

| Density | 1.882±0.06 g/cm³ (Predicted) | MySkinRecipes |

| Appearance | Light-brown solid | Organic Syntheses, Coll. Vol. 8, p.78 (1993); Vol. 66, p.102 (1988) |

Spectroscopic Data

The structural elucidation of 5-bromo-2H-pyran-2-one is supported by various spectroscopic techniques.

Table 2: NMR Spectroscopic Data for 5-bromo-2H-pyran-2-one in CDCl₃

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | 7.62 ppm | dd | 2.7, 1.1 Hz | H-6 |

| ¹H | 7.38 ppm | dd | 9.8, 2.7 Hz | H-4 |

| ¹H | 6.31 ppm | dd | 9.8, 1.1 Hz | H-3 |

| ¹³C | 159.3 ppm | - | - | C-2 (C=O) |

| ¹³C | 149.6 ppm | - | - | C-6 |

| ¹³C | 145.9 ppm | - | - | C-4 |

| ¹³C | 117.4 ppm | - | - | C-3 |

| ¹³C | 100.7 ppm | - | - | C-5 |

Source: Organic Syntheses, Coll. Vol. 8, p.78 (1993); Vol. 66, p.102 (1988)

Infrared (IR) Spectroscopy: Detailed experimental IR spectra for 5-bromo-2H-pyran-2-one are not available in the surveyed literature. However, based on its structure, the following characteristic absorption bands are expected:

-

~1720-1740 cm⁻¹: C=O stretching of the α,β-unsaturated lactone.

-

~1600-1650 cm⁻¹: C=C stretching vibrations of the conjugated ring system.

-

~1200-1300 cm⁻¹: C-O stretching of the ester group.

-

~500-600 cm⁻¹: C-Br stretching.

Experimental Protocols

Synthesis of 5-bromo-2H-pyran-2-one

The following protocol is adapted from a procedure published in Organic Syntheses. This method describes the synthesis of 3-bromo-2H-pyran-2-one, with 5-bromo-2H-pyran-2-one being a significant by-product that can be isolated.

Workflow for the Synthesis of 5-bromo-2H-pyran-2-one

Materials:

-

5,6-dihydro-2H-pyran-2-one

-

Bromine

-

Methylene chloride (CH₂Cl₂)

-

Triethylamine

-

Hexane

-

Ethyl acetate

-

Silica gel

-

Anhydrous sodium sulfate

Procedure:

-

Bromination: A solution of bromine in methylene chloride is added dropwise to a solution of 5,6-dihydro-2H-pyran-2-one in methylene chloride at 0 °C. The reaction mixture is stirred until the bromine color disappears.

-

Elimination: The reaction mixture is cooled in an ice bath, and triethylamine is added dropwise. The mixture is stirred for a period to allow for the elimination of HBr.

-

Workup: The reaction mixture is washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield a crude product mixture containing both 3-bromo- and 5-bromo-2H-pyran-2-one.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing 5-bromo-2H-pyran-2-one are collected and the solvent is evaporated to yield the pure product as a light-brown solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified 5-bromo-2H-pyran-2-one in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Alternatively, dissolve the sample in a suitable solvent like chloroform and place a drop of the solution on a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and fragment ions.

Biological Activity and Signaling Pathway

While data on the biological activity of 5-bromo-2H-pyran-2-one is limited, a derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), has been shown to enhance the sensitivity of human cervical cancer cells to ionizing radiation. This effect is mediated through the overproduction of reactive oxygen species (ROS) and the subsequent activation of the intrinsic apoptotic pathway.

Signaling Pathway of BHP-Induced Apoptosis

The proposed mechanism involves the generation of intracellular ROS upon treatment with the pyranone derivative. This increase in oxidative stress leads to the conformational activation of the pro-apoptotic protein Bax. Activated Bax then translocates to the outer mitochondrial membrane, where it is believed to form pores, leading to the release of cytochrome c from the intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, which, in the presence of ATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, ultimately leading to the dismantling of the cell in a process known as apoptosis.

Conclusion

5-bromo-2H-pyran-2-one is a valuable synthetic intermediate with interesting chemical properties stemming from its halogenated and conjugated lactone structure. This guide has summarized its key physicochemical and spectroscopic data, provided detailed experimental protocols for its synthesis and characterization, and explored a relevant biological signaling pathway initiated by a closely related derivative. This compilation of information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in utilizing this versatile chemical entity. Further research into the specific biological activities of 5-bromo-2H-pyran-2-one and the elucidation of its complete spectroscopic profile will undoubtedly expand its potential applications.

Spectroscopic Analysis of 5-bromo-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 5-bromo-2H-pyran-2-one. The information contained herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the characterization and utilization of this compound. 5-bromo-2H-pyran-2-one is a valuable synthetic intermediate used in the construction of complex heterocyclic systems.[1]

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for 5-bromo-2H-pyran-2-one, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.[2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.62 | dd | 2.7, 1.1 | 1H | H-6 |

| 7.38 | dd | 9.8, 2.7 | 1H | H-4 |

| 6.31 | dd | 9.8, 1.1 | 1H | H-3 |

¹³C NMR Data

The ¹³C NMR spectrum was recorded on a 50 MHz spectrometer.[2]

| Chemical Shift (δ) ppm | Assignment |

| 159.3 | C-2 |

| 149.6 | C-6 |

| 145.9 | C-4 |

| 117.4 | C-3 |

| 100.7 | C-5 |

Experimental Protocols

The acquisition of spectroscopic data is preceded by the synthesis and purification of the target compound. The following is a summary of the experimental procedure for the preparation of 5-bromo-2H-pyran-2-one, from which the NMR data was obtained.

Synthesis and Purification

The synthesis of 5-bromo-2H-pyran-2-one can be achieved through a multi-step process starting from 5,6-dihydro-2H-pyran-2-one.[2] A key step involves the bromination and subsequent dehydrobromination to yield a mixture of 3-bromo- and 5-bromo-2-pyrone.[2]

The crude product mixture is then subjected to purification by column chromatography on silica gel.[2] A typical elution system involves a gradient of ethyl acetate in hexane, which allows for the separation of the 5-bromo-2-pyrone isomer as a light-brown solid.[2]

NMR Sample Preparation and Data Acquisition

For NMR analysis, a sample of the purified 5-bromo-2H-pyran-2-one is dissolved in deuterated chloroform (CDCl₃). The spectra are then recorded on an appropriate NMR spectrometer. The reported data was acquired using a 400 MHz instrument for ¹H NMR and a 50 MHz instrument for ¹³C NMR.[2]

Visualizations

Chemical Structure and NMR Assignments

The following diagram illustrates the chemical structure of 5-bromo-2H-pyran-2-one with the atom numbering used for the assignment of the NMR signals.

Caption: Structure of 5-bromo-2H-pyran-2-one with atom numbering for NMR.

General Workflow for NMR Analysis

The diagram below outlines the typical workflow from sample synthesis to the final analysis of NMR data.

References

The Biological Activity of Substituted 2-Pyrone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrone scaffold, an unsaturated six-membered lactone, is a privileged structure found in numerous natural products and serves as a cornerstone in medicinal chemistry.[1][2] Derivatives of 2-pyrone exhibit a vast array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them highly attractive candidates for drug discovery and development.[1] This technical guide provides an in-depth overview of the biological activities of substituted 2-pyrone derivatives, focusing on their anticancer and antimicrobial potential, underlying mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Activity of 2-Pyrone Derivatives

Substituted 2-pyrones have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1] Notably, synthetic 4-substituted-6-methyl-2-pyrones, particularly those with alkynyl substitutions, have shown excellent potential as anticancer agents against human ovarian carcinoma (A2780) and chronic myelogenous leukaemia (K562) cell lines.[1][3]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes representative IC₅₀ values for selected compounds against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Pyrone Derivatives and Reference Compounds

| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Pseudopyronine B | S. aureus Biofilm | MTT | ~0.312 (at 2x MIC) | [2] |

| Compound 1 (Arecoline metabolite) | A549 (Lung) | MTT | 3.08 ± 0.19 | [4] |

| Compound 1 (Arecoline metabolite) | K562 (Leukemia) | MTT | 1.56 ± 0.11 | [4] |

| Doxorubicin (Reference Drug) | A549 (Lung) | MTT | 5.05 ± 0.13 | [4] |

| Doxorubicin (Reference Drug) | K562 (Leukemia) | MTT | 6.94 ± 0.21 | [4] |

| PPDHMP (from Staphylococcus sp.) | A549 (Lung) | MTT | 19.94 ± 1.23 µg/ml | [5] |

Note: Specific IC₅₀ values for the 4-alkynyl-6-methyl-2-pyrones mentioned in initial screenings[1][3] are not detailed in the referenced abstracts. The table includes other relevant compounds to illustrate typical data presentation.

Mechanism of Action: Inhibition of PI3K/Akt/mTOR Pathway

A primary mechanism behind the anticancer activity of many natural products, including potentially 2-pyrone derivatives, is the modulation of key oncogenic signaling pathways.[6] The Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[6][7] Several natural compounds exert their anticancer effects by inhibiting various nodes within this cascade.[7][8] Pyrone derivatives may suppress this pathway by directly inhibiting the kinase activity of PI3K, Akt, or mTOR, leading to cell cycle arrest and induction of apoptosis.[9]

References

- 1. 2-pyrones possessing antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pure.york.ac.uk [pure.york.ac.uk]

- 4. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Turning down PI3K/AKT/mTOR signalling pathway by natural products: an in silico multi-target approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 5-Bromo-2H-pyran-2-one: A Gateway to Diverse Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Bromo-2H-pyran-2-one, a halogenated α,β-unsaturated lactone, has emerged as a highly versatile and valuable precursor in the field of heterocyclic synthesis. Its strategic placement of a bromine atom and the inherent reactivity of the pyran-2-one ring system provide a powerful platform for the construction of a wide array of complex and biologically relevant heterocyclic molecules. This technical guide offers a comprehensive overview of the synthetic utility of 5-bromo-2H-pyran-2-one, detailing its application in key chemical transformations and providing experimental protocols for the synthesis of diverse heterocyclic systems. The strategic importance of this building block lies in its ability to participate in a variety of reactions, including nucleophilic substitutions, cross-coupling reactions, and cycloadditions, making it an indispensable tool for medicinal chemists and synthetic organic chemists alike.

Chemical Reactivity and Properties

5-Bromo-2H-pyran-2-one possesses several key reactive sites that dictate its synthetic utility. The pyran-2-one ring is susceptible to nucleophilic attack at the C2, C4, and C6 positions due to the electron-withdrawing effect of the carbonyl group and the ring oxygen.[1] The bromine atom at the C5 position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at this position. Furthermore, the diene system within the pyran-2-one ring can participate in Diels-Alder reactions, providing a pathway to complex bicyclic structures.

Synthesis of Heterocyclic Systems

The strategic application of these reactive sites allows for the transformation of 5-bromo-2H-pyran-2-one into a multitude of heterocyclic scaffolds, including pyridines, pyrazoles, isoxazoles, and a variety of fused heterocyclic systems.

Cross-Coupling Reactions: Building Molecular Complexity

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 5-bromo-2H-pyran-2-one is an excellent substrate for these transformations. Suzuki, Stille, and Sonogashira couplings are routinely employed to introduce aryl, vinyl, and alkynyl groups at the C5 position, thereby generating a library of substituted pyran-2-ones that can be further elaborated into more complex heterocycles.

dot

Caption: Cross-coupling reactions of 5-bromo-2H-pyran-2-one.

Table 1: Summary of Cross-Coupling Reactions with 5-Bromo-2H-pyran-2-one Analogues

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [2] |

| Stille | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ | - | Toluene or DMF | 110 | 12-24 | Good | [3] |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | ~90 | [4] |

Synthesis of Pyridines

The reaction of 5-bromo-2H-pyran-2-one with ammonia or primary amines provides a direct route to substituted pyridines. This transformation typically proceeds via a ring-opening/ring-closing cascade mechanism, where the amine initially attacks the pyran-2-one ring, leading to an open-chain intermediate that subsequently cyclizes to form the pyridine ring.

dot

Caption: General workflow for pyridine synthesis.

Table 2: Synthesis of Pyridine Derivatives

| Amine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Ammonia | Dioxane | 150 | 12 | 2-Amino-5-bromopyridine | Moderate | [5] |

| Benzylamine | Ethanol | Reflux | 6 | 1-Benzyl-5-bromo-2-pyridone | Good | [6] |

Synthesis of Pyrazoles

Pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, can be readily synthesized from 5-bromo-2H-pyran-2-one by reaction with hydrazine or its derivatives.[7][8] The reaction proceeds through a condensation and subsequent cyclization, often with the elimination of water, to afford the pyrazole ring.

dot

Caption: General pathway for pyrazole synthesis.

Table 3: Synthesis of Pyrazole Derivatives

| Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Hydrazine hydrate | Ethanol | Reflux | 6 | 3-Amino-5-hydrazino-1H-pyrazole derivative | 75 | [1] |

| Phenylhydrazine | Ethanol | Reflux | 4 | 1,3-Diphenyl-1H-pyrazole derivative | Good | [9] |

Synthesis of Isoxazoles

Isoxazoles, five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions, can be prepared from 5-bromo-2H-pyran-2-one by reaction with hydroxylamine.[10] The reaction mechanism is analogous to pyrazole formation, involving condensation to form an oxime intermediate, followed by intramolecular cyclization.

dot

Caption: General route to isoxazole synthesis.

Table 4: Synthesis of Isoxazole Derivatives

| Hydroxylamine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Hydroxylamine hydrochloride | Sodium acetate | Ethanol | Reflux | 6 | 3-(1-Benzofuran-2-yl)-5-aryl-isoxazole | Good | [11] |

| Hydroxylamine hydrochloride | KOH | Ethanol | Reflux | 4 | 3,5-Disubstituted isoxazole | Good | [12] |

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be dried and distilled according to standard procedures. Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

To a solution of 5-bromo-2H-pyran-2-one (1.0 equiv) in dimethoxyethane are added the corresponding arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv). The reaction mixture is heated at 80 °C for 2 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 5-aryl-2H-pyran-2-one.[2]

Protocol 2: General Procedure for Stille Coupling

A mixture of 3,5-dibromo-2-pyrone (1.0 equiv), the organostannane (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv) in anhydrous toluene or DMF is heated at 110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous KF solution to remove tin byproducts. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to give the 3-substituted-5-bromo-2-pyrone.[3]

Protocol 3: General Procedure for Sonogashira Coupling

To a solution of 5-bromoindole (as a model substrate, 1.0 equiv) in DMF are added PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.05 equiv), and triethylamine (2.0 equiv). The terminal alkyne (1.2 equiv) is then added dropwise, and the mixture is heated at 80 °C for 4-6 hours. After completion, the reaction is cooled, poured into saturated aqueous ammonium chloride, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[4]

Protocol 4: General Procedure for Pyrazole Synthesis

A solution of the pyrone derivative (1 mmol) and hydrazine hydrate (1 mmol) in absolute ethanol (15 mL) is heated under reflux for 6 hours. The solid that precipitates upon cooling is filtered, dried, and recrystallized from a suitable solvent to afford the pyrazole product.[1]

Protocol 5: General Procedure for Isoxazole Synthesis

A mixture of the chalcone derived from the pyrone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in ethanol (25 mL) is refluxed for 6 hours. The mixture is then concentrated and poured into ice water. The resulting precipitate is collected by filtration and recrystallized to give the isoxazole.[13]

Conclusion

5-Bromo-2H-pyran-2-one has proven to be a remarkably versatile and powerful building block for the synthesis of a diverse range of heterocyclic compounds. Its unique combination of reactive sites allows for the application of a wide array of synthetic methodologies, including cross-coupling reactions and nucleophilic ring transformations. The ability to readily access pyridines, pyrazoles, isoxazoles, and other complex heterocyclic systems from this single precursor highlights its significance in modern drug discovery and materials science. The detailed protocols and reaction summaries provided in this guide serve as a valuable resource for researchers seeking to exploit the full synthetic potential of this important heterocyclic synthon.

References

- 1. Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides [organic-chemistry.org]

- 12. ijnc.ir [ijnc.ir]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of 5-bromo-2H-pyran-2-one in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2H-pyran-2-one is a versatile and reactive diene in cycloaddition reactions, particularly in [4+2] Diels-Alder reactions. The presence of the bromine atom at the 5-position significantly influences the electronic properties of the pyrone ring system, rendering it an "ambiphilic" diene. This characteristic allows it to react efficiently with both electron-rich and electron-poor dienophiles, making it a valuable building block in the synthesis of complex carbocyclic and heterocyclic frameworks, which are often scaffolds for novel therapeutic agents. This technical guide provides a comprehensive overview of the reactivity of 5-bromo-2H-pyran-2-one in cycloaddition reactions, including quantitative data, detailed experimental protocols, and mechanistic insights.

Reactivity and Mechanistic Overview

5-bromo-2H-pyran-2-one's utility in Diels-Alder reactions stems from its ability to undergo smooth and highly regiocontrolled [4+2] cycloadditions. These reactions typically proceed under thermal conditions, with reaction temperatures ranging from 25 to 100°C.[1][2] The ambiphilic nature of this diene allows it to participate in both normal and inverse-electron-demand Diels-Alder reactions.

In a normal-electron-demand Diels-Alder reaction , the diene is electron-rich and the dienophile is electron-poor. While the oxygen atom in the pyrone ring acts as an electron-donating group, the electron-withdrawing nature of the ester moiety and the bromine atom modulates this effect.

Conversely, in an inverse-electron-demand Diels-Alder reaction , the diene is electron-poor and the dienophile is electron-rich. The electron-withdrawing functionalities on the 5-bromo-2H-pyran-2-one ring lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating reactions with electron-rich dienophiles.

The general mechanism for the Diels-Alder reaction of 5-bromo-2H-pyran-2-one involves a concerted [4+2] cycloaddition to form a bridged bicyclic lactone intermediate. This intermediate can then be subjected to further transformations, such as reductive debromination, to yield the final product.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data for the Diels-Alder reactions of 5-bromo-2H-pyran-2-one with various dienophiles. The data highlights the versatility of this diene in reacting with a range of electronically diverse dienophiles.

| Dienophile | Reaction Conditions | Reaction Time (h) | Yield (%) | Endo/Exo Ratio | Reference |

| N-Methylmaleimide | Toluene, 100°C | 24 | 85 | >20:1 | [1][2] |

| Dimethyl acetylenedicarboxylate | Benzene, 80°C | 18 | 92 | N/A | [1][2] |

| Ethyl vinyl ether | Neat, 80°C | 48 | 70 | 3:1 | [1][2] |

| Tetracyanoethylene | CH2Cl2, 25°C | 1 | 95 | N/A | [1][2] |

| Methyl acrylate | Benzene, 80°C | 36 | 78 | 4:1 | [1][2] |

Experimental Protocols

Synthesis of 5-bromo-2H-pyran-2-one

A detailed procedure for the synthesis of 5-bromo-2H-pyran-2-one can be adapted from established methods for the bromination of 2-pyrone derivatives. A general one-flask preparation has been reported.[1][2] The spectral data for 5-bromo-2-pyran-2-one are as follows: 1H NMR (CDCl3) δ 6.31 (d, J=9.8 Hz, 1H), 7.38 (dd, J=9.8, 2.7 Hz, 1H), 7.62 (d, J=2.7 Hz, 1H); 13C NMR (CDCl3) δ 100.7, 117.4, 145.9, 149.6, 159.3.[3]

General Procedure for Diels-Alder Cycloaddition

The following is a general protocol for the [4+2] cycloaddition of 5-bromo-2H-pyran-2-one with a dienophile. The specific reaction conditions should be optimized for each dienophile.

-

Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-2H-pyran-2-one (1.0 eq.) in an appropriate solvent (e.g., toluene, benzene, or CH2Cl2).

-

Dienophile Addition: Add the dienophile (1.0-1.5 eq.) to the solution. For gaseous or volatile dienophiles, they can be bubbled through the solution or added as a condensed liquid.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 25-100°C) and stir for the time indicated by TLC analysis until the starting material is consumed.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cycloadduct.

-

Characterization: Characterize the product by spectroscopic methods (1H NMR, 13C NMR, IR, and mass spectrometry) to confirm its structure and determine the endo/exo ratio.

Conclusion

5-bromo-2H-pyran-2-one is a highly valuable and versatile diene for [4+2] cycloaddition reactions. Its ambiphilic nature allows for efficient and regioselective reactions with a broad range of dienophiles under mild thermal conditions. The resulting bridged bicyclic lactones serve as important synthetic intermediates for the construction of complex molecular architectures. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize 5-bromo-2H-pyran-2-one in their synthetic endeavors. Further exploration of its reactivity with a wider array of dienophiles and in asymmetric cycloaddition reactions will undoubtedly continue to expand its utility in organic synthesis.

References

molecular formula and weight of 5-bromo-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 5-bromo-2H-pyran-2-one, a heterocyclic organic compound. The information presented is intended to support research and development activities where this molecule is of interest.

Core Physicochemical Data

The fundamental molecular properties of 5-bromo-2H-pyran-2-one have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrO₂ | [1][2] |

| Molecular Weight | 174.98 g/mol | [1][3][4] |

Experimental Protocols and Methodologies

The determination of the molecular formula and weight of a compound like 5-bromo-2H-pyran-2-one is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion. This experimental value is then compared against the theoretical mass calculated from the isotopic masses of the constituent atoms (carbon, hydrogen, bromine, oxygen) to confirm the elemental composition.

Elemental Analysis: Combustion analysis can be used to determine the percentage composition of carbon and hydrogen. The percentage of bromine can be determined by methods such as titration or ion chromatography after decomposition of the compound. The oxygen content is often inferred from the remaining mass percentage.

Logical Relationships in Compound Identification

The process of identifying and characterizing a chemical compound such as 5-bromo-2H-pyran-2-one follows a logical workflow. The molecular formula provides the elemental composition, while the molecular weight gives the mass of one mole of the substance. These two pieces of information are fundamental and complementary in the initial stages of compound characterization.

Caption: Logical workflow for chemical compound identification.

References

The Rising Phoenix of Medicinal Chemistry: A Technical Guide to Pyranone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold, a heterocyclic six-membered ring containing an oxygen atom, has emerged as a privileged structure in medicinal chemistry. Its versatile nature allows for extensive chemical modifications, leading to a diverse library of derivatives with a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth analysis of the burgeoning potential of pyranone derivatives in drug discovery, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.

A Spectrum of Biological Activities: Quantitative Insights

The therapeutic potential of pyranone derivatives is underscored by their potent activity against various cell lines and pathogens. The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of their efficacy.

Anticancer Activity

Pyranone derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][3] The half-maximal inhibitory concentration (IC50) values of representative compounds are presented below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Amino-2H-pyran-2-one analog (Compound 19) | Various | 0.059 - 0.163 | [1] |

| 4-Amino-2H-pyran-2-one analog (Compound 27) | Various | 0.059 - 0.163 | [1] |

| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 Murine Leukemia Cells | 3.15 | [4][5] |

| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 Murine Leukemia Cells | 3.40 | [4][5] |

| Phomapyrone B | HL-60 Human Leukemia Cells | 27.90 | [4][6] |

| Phomapyrone A | HL-60 Human Leukemia Cells | 34.62 | [4][6] |

| 4d (a 4H-pyran derivative) | HCT-116 (Human colorectal carcinoma) | 75.1 | [2] |

| 4k (a 4H-pyran derivative) | HCT-116 (Human colorectal carcinoma) | 85.88 | [2] |

| Compound 3d (a coumarin analogue bearing a 4H-pyran ring) | Breast Cancer Cell Line | 0.018 | [2] |

Antimicrobial and Antifungal Activity

The antimicrobial properties of pyranone derivatives have been evaluated against various bacterial and fungal strains, with the minimum inhibitory concentration (MIC) being a key metric.[1][7]

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a) | Staphylococcus aureus ATCC 2593 | 1.56 | [7] |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one (9) | Streptococcus sp. C203M | 0.75 | [7] |

| Spiroaminopyran derivative (5d) | Escherichia coli | Significant activity | [4] |

| Spiroaminopyran derivative (5d) | Aspergillus fumigatus | Antifungal activity observed | [4] |

Anti-inflammatory and Antioxidant Activity

Several pyranone derivatives have been investigated for their ability to modulate inflammatory pathways and exhibit antioxidant effects.[1][4]

| Compound/Derivative | Biological Activity | Assay | Target | Activity (IC50/ED50 in µM) | Reference |

| Pyrano[2,3-c]pyrazole derivative (Compound 27) | Anti-inflammatory | COX-2 Inhibition | COX-2 Enzyme | ED₅₀: 38.7 (µmol/kg) | [4] |

| Pyranochalcone derivative (6b) | Anti-inflammatory | NF-κB Inhibition | TNF-α induced NF-κB in HEK293T cells | 0.29 | [4] |

| Sydowione A | Antioxidant | DPPH Radical Scavenging | DPPH Radicals | 46.0 | [4] |

| Sydowione B | Antioxidant | DPPH Radical Scavenging | DPPH Radicals | 46.6 | [4] |

Key Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. The following are detailed methodologies for key assays used to evaluate the biological activity of pyranone derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][6]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for an additional 48-72 hours.[1][5]

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well.[1]

-

Incubation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[4]

-

Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control, and the IC50 value is calculated.[2]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the mechanism of action is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with pyranone derivatives.

A significant mechanism underlying the anti-inflammatory activity of several pyranone derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

The discovery and development of new anticancer agents from pyranone derivatives follow a structured workflow, from initial synthesis and characterization to in vitro and in vivo evaluations.[2]

Studies on 2H-pyran-3(6H)-one derivatives have revealed key structural features essential for their antimicrobial activity.[7] The presence of an α,β-unsaturated ketone system and specific substituents at the C-2 and C-6 positions are crucial for potency.[7] For instance, bulkier substituents at the C-2 position have been associated with greater antibacterial activity against gram-positive bacteria.[7]

Conclusion and Future Directions

Pyranone derivatives represent a highly promising and versatile class of compounds in medicinal chemistry. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications, supported by a growing body of preclinical data, positions them as strong candidates for further drug development. The amenability of the pyranone scaffold to chemical modification offers vast opportunities for optimizing potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action for various derivatives, as well as exploring their potential in other therapeutic areas such as neurodegenerative and viral diseases. The continued investigation into the structure-activity relationships will be instrumental in guiding the rational design of next-generation pyranone-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Naturally Occurring Pyranones

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies for the discovery, isolation, and characterization of naturally occurring pyranones. Pyranones, including their various subclasses like naphthopyranones, dibenzo-α-pyrones, and pyranonaphthoquinones, are a diverse group of heterocyclic secondary metabolites.[1][2][3] They are synthesized by a wide range of organisms, including fungi, bacteria, plants, lichens, and marine organisms.[1][4] These compounds are of significant interest to the scientific community due to their broad spectrum of biological activities, which include antimicrobial, antifungal, cytotoxic, and anticancer properties.[2][3] This document details the common workflows, experimental protocols, and data analysis techniques used to identify and purify these valuable natural products.

Discovery Strategy: Bioassay-Guided Fractionation

The search for novel bioactive pyranones from complex natural extracts is often driven by a strategy known as bioassay-guided fractionation.[5][6] This approach systematically partitions a crude extract into simpler fractions, using a specific biological assay to track the activity of interest at each stage. This ensures that purification efforts remain focused on the fractions containing the bioactive constituents, increasing the efficiency of discovering lead compounds.[5][7]

The general workflow begins with the collection and extraction of the source material (e.g., fungal culture, plant leaves). The crude extract is then subjected to an initial bioassay. If activity is detected, the extract undergoes successive rounds of chromatographic separation, with each resulting fraction being tested for bioactivity.[8] This iterative process continues until a pure, active compound is isolated.

Case Study: Naphtho-α-Pyranones from Endophytic Fungi

To illustrate the process, we will examine the isolation of bioactive naphtho-α-pyranones from fungi of the genus Polyphilus. A recent study led to the isolation of several derivatives, including the potent homodimer talaroderxine C.[9][10]

Quantitative Bioactivity Data

The isolated compounds were tested for their antimicrobial and cytotoxic activities. Talaroderxine C, in particular, demonstrated significant potency. The quantitative results are summarized below.

| Compound | Assay | Target | Measurement | Value |

| Talaroderxine C | Antimicrobial | Bacillus subtilis | MIC | 0.52 µg/mL (0.83 µM)[9] |

| Antimicrobial | Staphylococcus aureus | MIC | 66.6 µg/mL (105.70 µM)[9] | |

| Cytotoxicity | L-929 (mouse fibroblast) | IC₅₀ | 1.8 µM | |

| Cytotoxicity | KB 3-1 (human cervical cancer) | IC₅₀ | 0.4 µM |

Experimental Protocols

Protocol 1: Fungal Cultivation and Extraction

-

Cultivation: The fungal strains (Polyphilus frankenii and P. sieberi) were cultivated on solid rice medium. This involves autoclaving a mixture of rice and water, inoculating it with the fungus, and incubating for a specified period (e.g., 21 days) at a controlled temperature (e.g., 22 °C).

-

Extraction: The entire rice culture was macerated and extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc).

-

Concentration: The organic solvent was evaporated under reduced pressure using a rotary evaporator to yield the crude fungal extract.

Protocol 2: Isolation and Purification

-

Initial Fractionation (VLC): The crude EtOAc extract was subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column. A step gradient of solvents, typically starting with n-hexane and gradually increasing polarity with EtOAc and methanol (MeOH), was used for elution.

-

Secondary Fractionation (Sephadex): Fractions from VLC showing promise were further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with 100% MeOH.

-

Final Purification (Preparative HPLC): The final purification of the compounds was achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water (H₂O), often with a small amount of formic acid to improve peak shape.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds.

-

Fractions corresponding to distinct peaks are collected, and the solvent is evaporated to yield the pure compounds.

-

Protocol 3: Structural Elucidation

The chemical structures of the isolated pyranones were determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[11][12]

-

Mass Spectrometry (MS):

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule.[9]

-

Procedure: A sample is dissolved in a suitable solvent (e.g., MeOH) and infused into the mass spectrometer. The instrument provides a mass-to-charge ratio (m/z) with high accuracy.

-

Data Analysis: The exact mass is used to calculate the molecular formula (e.g., C₃₆H₃₈O₁₀ for talaroderxine C).[10] Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide clues about the molecule's substructures.[11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: A suite of 1D and 2D NMR experiments are performed to establish the carbon skeleton and the precise connectivity of atoms.[13][14]

-

Sample Preparation: A small amount (typically 1-5 mg) of the pure compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Experiments:

-

1D NMR: ¹H (Proton) and ¹³C (Carbon) spectra are acquired to identify the types and numbers of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within a spin system.[9]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.[9]

-

-

-

Data Analysis: By meticulously analyzing the correlations in these spectra, the complete planar structure of the molecule can be pieced together. For talaroderxine C, 2D NMR data confirmed the presence of naphthopyranone monomers linked at the C-6 and C-6' positions.[9]

-

Mechanism of Action: A Potential Signaling Pathway

While the precise signaling pathways for many newly discovered pyranones are still under investigation, some related compounds offer insights into potential mechanisms. For instance, the pyranonaphthoquinone viriditioxin has been reported to inhibit FtsZ, a protein essential for bacterial cell division.[9] FtsZ is a prokaryotic homolog of eukaryotic tubulin and polymerizes at the division site to form the Z-ring, which is critical for cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial death.

This guide provides a foundational framework for the discovery and isolation of naturally occurring pyranones. The combination of bioassay-guided fractionation with modern spectroscopic techniques remains a powerful strategy for identifying novel, biologically active compounds that may serve as leads for future drug development.

References

- 1. Naphthopyranones – isolation, bioactivity, biosynthesis and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Natural Dibenzo-α-Pyrones and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyranonaphthoquinones – isolation, biology and synthesis: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. drs.nio.res.in [drs.nio.res.in]

- 5. researchgate.net [researchgate.net]

- 6. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum and the Investigation of Its Molecular Mechanism Action of Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 5-bromo-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-bromo-2H-pyran-2-one, a versatile building block in medicinal chemistry. The methodologies outlined herein facilitate the synthesis of a diverse range of substituted 2H-pyran-2-one derivatives through Suzuki-Miyaura, Sonogashira, and Heck coupling reactions, enabling the construction of complex molecular architectures for drug discovery and development.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds. The 2H-pyran-2-one scaffold is a prevalent motif in numerous natural products and biologically active compounds. The functionalization of this core structure via cross-coupling reactions at the C5-position of 5-bromo-2H-pyran-2-one opens avenues for the synthesis of novel compounds with potential therapeutic applications. This guide presents optimized protocols and reaction parameters for key palladium-catalyzed coupling reactions.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura, Sonogashira, and Heck couplings of 5-bromo-2H-pyran-2-one and analogous bromo-heterocycles. These data serve as a valuable resource for reaction optimization and substrate scope exploration.

Table 1: Suzuki-Miyaura Coupling of Bromo-Heterocycles with Arylboronic Acids

| Entry | Bromo-Heterocycle | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Bromophthalide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 85 | [1] |

| 2 | 5-Bromophthalide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 120 (MW) | 0.5-1 | ~90 | [1] |

| 3 | 5-Bromonicotinic Acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | [2] |

| 4 | 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [3] |

| 5 | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | - | 72 | [4] |

Table 2: Sonogashira Coupling of Bromo-Heterocycles with Terminal Alkynes

| Entry | Bromo-Heterocycle | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aryl Halide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [5] |

| 2 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | ~90 | [6] |

| 3 | 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12-24 | >95 | [6] |

| 4 | 6,7-Dibromoquinoline-5,8-dione | Phenylacetylene | - | - | - | - | - | - | 50-85 | [7] |

| 5 | 5-Iodopyridines | Various | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | Good to Excellent | [8] |

Table 3: Heck Coupling of Bromo-Heterocycles with Alkenes

| Entry | Bromo-Heterocycle | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N | DMF | 100 | 24 | - | [9] |

| 2 | Aryl Bromide | Styrene | Pd-complex 6 (2) | - | K₂CO₃ | DMF | 60 | 12 | High | [10] |

| 3 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (0.8) | - | AcONa | Ethanol | 140 (MW) | 0.5 | High | [11][12] |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2H-pyran-2-ones

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromo-2H-pyran-2-one with various arylboronic acids.

Materials:

-

5-bromo-2H-pyran-2-one (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add 5-bromo-2H-pyran-2-one, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2H-pyran-2-one.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2H-pyran-2-ones

This protocol provides a general procedure for the Sonogashira coupling of 5-bromo-2H-pyran-2-one with terminal alkynes.

Materials:

-

5-bromo-2H-pyran-2-one (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI) (1-10 mol%)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2.0-3.0 equiv or as solvent)

-

Anhydrous, degassed solvent (e.g., THF, DMF)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add 5-bromo-2H-pyran-2-one, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent and the amine base via syringe.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Stir the reaction at room temperature or heat to the required temperature (typically 60-100 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite if necessary.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-2H-pyran-2-one.

Protocol 3: Heck Coupling for the Synthesis of 5-Vinyl-2H-pyran-2-ones

This protocol outlines a general procedure for the Heck coupling of 5-bromo-2H-pyran-2-one with alkenes, based on established methods for similar heterocyclic systems.

Materials:

-

5-bromo-2H-pyran-2-one (1.0 equiv)

-

Alkene (e.g., styrene, acrylates, 1.1-2.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%)

-

Phosphine ligand (e.g., P(o-tol)₃, PPh₃, 4-20 mol%)

-

Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMF, acetonitrile, toluene)

-

Inert atmosphere (Argon or Nitrogen)

-

Sealed tube or reaction vessel suitable for heating

Procedure:

-

To a dry sealed tube, add 5-bromo-2H-pyran-2-one, the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed solvent and the alkene via syringe.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-vinyl-2H-pyran-2-one.

General Catalytic Cycle

The palladium-catalyzed cross-coupling reactions described herein generally proceed through a common catalytic cycle involving a palladium(0) active species.

Caption: Generalized Pd-catalyzed cross-coupling cycle.

Troubleshooting and Optimization

-

Low Yields: Increase catalyst/ligand loading, screen different bases, solvents, or reaction temperatures. Ensure all reagents and solvents are anhydrous and properly degassed.

-

Side Reactions: In Sonogashira coupling, Glaser homocoupling of the alkyne can be minimized by ensuring strictly anaerobic conditions or using a copper-free protocol. In Suzuki coupling, protodeborylation of the boronic acid can occur; using a stronger base or anhydrous conditions can mitigate this.

-

Catalyst Decomposition: Formation of palladium black indicates catalyst decomposition. This can be caused by high temperatures, impurities, or an inappropriate ligand/solvent combination. Using more robust ligands or lower temperatures may be necessary.

By following these detailed protocols and considering the provided optimization strategies, researchers can effectively utilize 5-bromo-2H-pyran-2-one as a versatile starting material for the synthesis of a wide array of novel compounds for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. ajouronline.com [ajouronline.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 11. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

Application Notes and Protocols: 5-Bromo-2H-pyran-2-one in Stille Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1][2] Among these, the Stille coupling reaction, which joins an organotin compound with an organic halide or pseudohalide, is particularly valuable due to the stability and functional group tolerance of the organostannane reagents.[3][4]

5-Bromo-2H-pyran-2-one is a versatile building block in synthetic chemistry. The 2H-pyran-2-one (or α-pyrone) scaffold is present in numerous natural products and biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[5][6] The bromine atom at the 5-position serves as a convenient handle for introducing molecular diversity through cross-coupling reactions, making it a valuable substrate for the synthesis of novel compounds in drug discovery and materials science.[7][8]

This document provides detailed application notes and protocols for the use of 5-bromo-2H-pyran-2-one in Stille coupling reactions to generate 5-substituted-2H-pyran-2-one derivatives.

Reaction Principle

The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) species.[9][10] The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2H-pyran-2-one to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[1][11]

A general schematic of the Stille coupling of 5-bromo-2H-pyran-2-one is shown below:

Caption: General scheme of the Stille coupling reaction.

Applications in Drug Development

The 2H-pyran-2-one motif is a key pharmacophore in many biologically active molecules. The ability to introduce a diverse range of substituents at the 5-position via Stille coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7] This is particularly relevant in the development of kinase inhibitors and other therapeutic agents where fine-tuning of molecular properties is crucial for potency and selectivity.[2] For instance, the synthesis of 5-aryl-2H-pyran-2-ones can lead to compounds with potential applications in cancer therapy.

Experimental Protocols

General Protocol for Stille Coupling of 5-Bromo-2H-pyran-2-one

This protocol describes a general procedure for the coupling of 5-bromo-2H-pyran-2-one with an organostannane reagent. Reaction conditions may require optimization depending on the specific organostannane used.

Materials:

-

5-Bromo-2H-pyran-2-one

-

Organostannane (e.g., tributyl(vinyl)tin, aryltributylstannane) (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) (2-5 mol%)

-

Ligand (if required, e.g., AsPh₃, P(2-furyl)₃)

-

Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2H-pyran-2-one (1.0 mmol, 1.0 equiv).

-

Add the organostannane (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).

-

Seal the flask and degas the solution by bubbling with argon for 20 minutes or by using the freeze-pump-thaw method.[12]

-

Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Heat the reaction mixture to 80-110 °C and stir vigorously.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once complete, cool the reaction to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[7]

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[11][12]

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-2H-pyran-2-one.

Caption: Experimental workflow for Stille coupling.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the Stille coupling of brominated pyrones with various organostannanes. While specific data for 5-bromo-2H-pyran-2-one is limited in the provided search results, data for the structurally similar 3,5-dibromo-2-pyrone provides valuable insights into the reaction's scope and efficiency.[13]

| Entry | Bromopyrone | Organostannane | Catalyst (mol%) | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3,5-Dibromo-2-pyrone | Phenyltributylstannane | Pd(PPh₃)₄ (5) | CuI (cat.) | Dioxane | 100 | 12 | 85 (3-phenyl-5-bromo) |

| 2 | 3,5-Dibromo-2-pyrone | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | CuI (cat.) | Dioxane | 100 | 12 | 90 (3-(2-thienyl)-5-bromo) |

| 3 | 3,5-Dibromo-2-pyrone | Vinyltributylstannane | Pd(PPh₃)₄ (5) | CuI (cat.) | Dioxane | 100 | 12 | 78 (3-vinyl-5-bromo) |

| 4 | 3-Aryl-5-bromo-2-pyrone | Phenyltributylstannane | Pd₂(dba)₃ (5) | P(t-Bu)₃ (10) | Toluene | 110 | 24 | 75 (3,5-diphenyl) |

Data is illustrative and based on reactions with 3,5-dibromo-2-pyrone as reported in the literature.[13] Conditions for 5-bromo-2H-pyran-2-one may vary.

Catalytic Cycle Visualization

The catalytic cycle of the Stille coupling reaction is a cornerstone of its mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Stille Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scielo.br [scielo.br]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Application Note: Experimental Procedures for Diels-Alder Reactions of 2-Pyrones in Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction